molecular formula C26H22FN3O2 B2551561 8-ethoxy-3-(4-fluorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866589-84-6

8-ethoxy-3-(4-fluorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2551561
CAS No.: 866589-84-6
M. Wt: 427.479
InChI Key: YIDNENBFMCWXTR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The pyrazoloquinoline core is a bicyclic structure, which means it contains two fused rings. The presence of various substituents (ethoxy, fluorophenyl, and methoxybenzyl) adds further complexity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazoloquinoline core might undergo various reactions such as electrophilic substitution, nucleophilic substitution, or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the presence and position of the various substituents, and the nature of the functional groups present .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If this compound is intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

8-ethoxy-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2/c1-3-32-20-12-13-23-21(14-20)26-22(25(28-29-26)17-8-10-19(27)11-9-17)16-30(23)15-18-6-4-5-7-24(18)31-2/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDNENBFMCWXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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